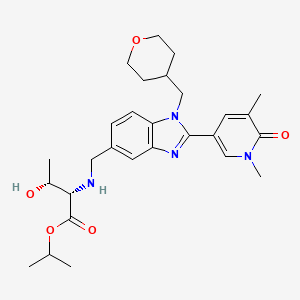
TETS-Methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
TETS-Methyl benzoate is synthesized by reacting benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction involves the esterification of benzoic acid, resulting in the formation of this compound. The process typically includes the following steps:
- Add 0.1 mole of benzoic acid to a 100 mL round bottom flask.
- Add 40 mL of methanol.
- Add 3.0 mL of concentrated sulfuric acid.
- Mix all reactants and add boiling stones.
- Attach a water-cooled reflux condenser and reflux for one hour .
Analyse Des Réactions Chimiques
TETS-Methyl benzoate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
TETS-Methyl benzoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of TETS-Methyl benzoate involves its interaction with specific molecular targets and pathways. As a hapten, it binds to carrier proteins, forming a complex that can elicit an immune response. This property is utilized in immunological studies to develop antibodies against specific antigens .
Comparaison Avec Des Composés Similaires
TETS-Methyl benzoate is unique compared to other similar compounds due to its specific structure and applications. Similar compounds include:
Ethyl benzoate: Used in fragrances and as a solvent.
Propyl benzoate: Employed in the flavor industry and as a plasticizer.
Methyl 3-nitrobenzoate: Formed through the nitration of methyl benzoate and used in organic synthesis.
This compound stands out due to its use as a hapten in immunological studies, which is not a common application for other benzoate esters.
Propriétés
Formule moléculaire |
C11H12N4O6S2 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
methyl 9,9,13,13-tetraoxo-9λ6,13λ6-dithia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadeca-2(7),3,5-triene-4-carboxylate |
InChI |
InChI=1S/C11H12N4O6S2/c1-21-11(16)8-2-3-9-10(4-8)15-7-13-5-12(23(15,19)20)6-14(9)22(13,17)18/h2-4H,5-7H2,1H3 |
Clé InChI |
VXLTXXHXLYDVRH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)N3CN4CN(S3(=O)=O)CN2S4(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butanoic acid](/img/structure/B12373013.png)











![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)
